molecular formula C8H8O3 B13529799 1-(Furan-3-yl)cyclopropane-1-carboxylic acid

1-(Furan-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13529799
M. Wt: 152.15 g/mol
InChI Key: DDIKMNGBPXIDEF-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a furan ring via a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of furan derivatives. One common method is the reaction of furan with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and solvent, as well as reaction parameters, are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Furan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a furan ring and a cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

1-(furan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8O3/c9-7(10)8(2-3-8)6-1-4-11-5-6/h1,4-5H,2-3H2,(H,9,10)

InChI Key

DDIKMNGBPXIDEF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=COC=C2)C(=O)O

Origin of Product

United States

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